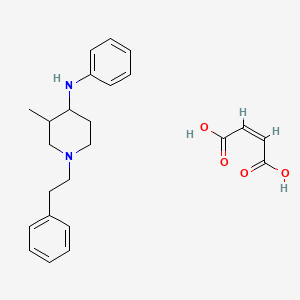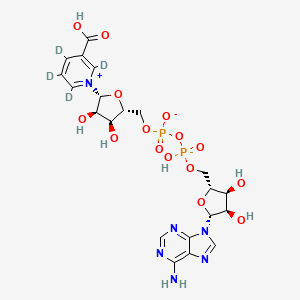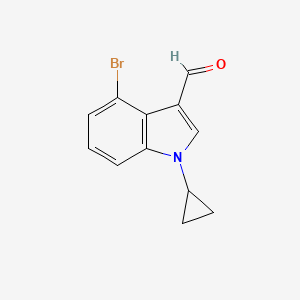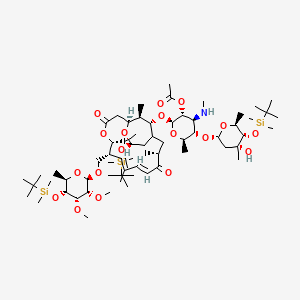
O-Tri-t-Butyldimethylsilyl Tylosin Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Tri-t-Butyldimethylsilyl Tylosin Acetate: is a chemical compound used as an intermediate in the synthesis of Tylosin-d3, which is a labeled form of Tylosin. Tylosin is a macrolide antibiotic isolated from a strain of Streptomycetes fradiae found in soil from Thailand. This compound is known for its antibacterial properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-Tri-t-Butyldimethylsilyl Tylosin Acetate involves the protection of hydroxyl groups in Tylosin using tert-butyl dimethylsilyl (TBDMS) groups. This is typically achieved through the reaction of Tylosin with tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions: O-Tri-t-Butyldimethylsilyl Tylosin Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The silyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.
Applications De Recherche Scientifique
O-Tri-t-Butyldimethylsilyl Tylosin Acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of labeled antibiotics for research purposes.
Biology: Employed in studies involving bacterial resistance and antibiotic mechanisms.
Medicine: Utilized in the development of new antibiotics and therapeutic agents.
Industry: Applied in the production of antibiotics and other pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of O-Tri-t-Butyldimethylsilyl Tylosin Acetate involves its role as an intermediate in the synthesis of Tylosin-d3. Tylosin itself works by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis and thereby exerting its antibacterial effects. The silyl groups in this compound protect the hydroxyl groups during the synthesis process, ensuring the stability and reactivity of the compound.
Comparaison Avec Des Composés Similaires
Tylosin: The parent compound, a macrolide antibiotic.
Tylosin-d3: A labeled form of Tylosin used in research.
Other Silyl-Protected Compounds: Compounds with similar silyl protective groups used in various synthetic processes.
Uniqueness: O-Tri-t-Butyldimethylsilyl Tylosin Acetate is unique due to its specific use in the synthesis of Tylosin-d3 and its role in protecting hydroxyl groups during chemical reactions. This makes it a valuable intermediate in the production of labeled antibiotics and other research compounds.
Propriétés
Formule moléculaire |
C65H119NO18Si3 |
|---|---|
Poids moléculaire |
1286.9 g/mol |
Nom IUPAC |
[(2R,3R,4S,5S,6R)-2-[[(1S,5R,6R,7E,9E,12R,16R,18R,19R)-16-[tert-butyl(dimethyl)silyl]oxy-6-[[(2R,3R,4S,5R,6R)-5-[tert-butyl(dimethyl)silyl]oxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5-ethyl-8,12,18-trimethyl-3,11-dioxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-6-methyl-4-(methylamino)oxan-3-yl] acetate |
InChI |
InChI=1S/C65H119NO18Si3/c1-28-47-45(36-73-60-58(72-21)57(71-20)55(41(6)75-60)83-86(24,25)63(12,13)14)31-37(2)29-30-46(68)38(3)32-44-33-50(82-85(22,23)62(9,10)11)79-48(34-49(69)78-47)39(4)53(44)81-61-56(77-43(8)67)52(66-19)54(40(5)76-61)80-51-35-65(18,70)59(42(7)74-51)84-87(26,27)64(15,16)17/h29-31,38-42,44-45,47-48,50-61,66,70H,28,32-36H2,1-27H3/b30-29+,37-31+/t38-,39-,40-,41-,42+,44?,45-,47-,48+,50-,51+,52+,53+,54-,55-,56-,57-,58-,59+,60-,61+,65-/m1/s1 |
Clé InChI |
UTUAPDJAQONNQB-UKWZTZIRSA-N |
SMILES isomérique |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](CC2C[C@H](O[C@@H](CC(=O)O1)[C@H]([C@@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O[Si](C)(C)C(C)(C)C)(C)O)NC)OC(=O)C)C)O[Si](C)(C)C(C)(C)C)C)\C)CO[C@H]5[C@@H]([C@@H]([C@@H]([C@H](O5)C)O[Si](C)(C)C(C)(C)C)OC)OC |
SMILES canonique |
CCC1C(C=C(C=CC(=O)C(CC2CC(OC(CC(=O)O1)C(C2OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O[Si](C)(C)C(C)(C)C)(C)O)NC)OC(=O)C)C)O[Si](C)(C)C(C)(C)C)C)C)COC5C(C(C(C(O5)C)O[Si](C)(C)C(C)(C)C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




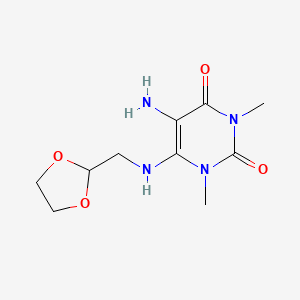
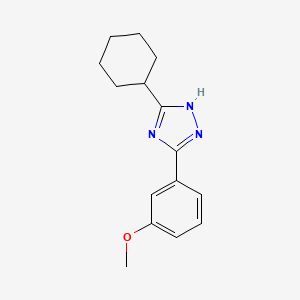
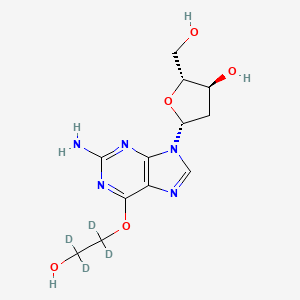
![3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid](/img/structure/B13851876.png)

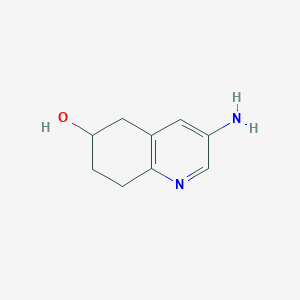
![2-amino-7-ethyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,6-dihydropurin-9-ium-6-olate](/img/structure/B13851892.png)

